molecular formula C6H8Br2O4 B14652539 Dimethyl bromo(bromomethyl)propanedioate CAS No. 53084-37-0

Dimethyl bromo(bromomethyl)propanedioate

Cat. No.: B14652539
CAS No.: 53084-37-0
M. Wt: 303.93 g/mol
InChI Key: YHBRSGBIGYLSEC-UHFFFAOYSA-N
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Description

Dimethyl bromo(bromomethyl)propanedioate is a brominated ester derivative of propanedioic acid. Its structure features a central propanedioate backbone with two methyl ester groups and two bromine-containing substituents: a bromo (-Br) and a bromomethyl (-CH2Br) group. This compound is primarily utilized in organic synthesis as an intermediate for introducing bromine atoms or bromomethyl functionalities into target molecules.

Properties

CAS No.

53084-37-0

Molecular Formula

C6H8Br2O4

Molecular Weight

303.93 g/mol

IUPAC Name

dimethyl 2-bromo-2-(bromomethyl)propanedioate

InChI

InChI=1S/C6H8Br2O4/c1-11-4(9)6(8,3-7)5(10)12-2/h3H2,1-2H3

InChI Key

YHBRSGBIGYLSEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CBr)(C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl bromo(bromomethyl)propanedioate can be synthesized through the alkylation of dimethyl malonate with bromomethyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the dimethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromomethyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl bromo(bromomethyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are typically used.

    Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.

Major Products Formed

Scientific Research Applications

Dimethyl bromo(bromomethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl bromo(bromomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The ester groups also play a role in the compound’s reactivity, allowing for various transformations under different conditions .

Comparison with Similar Compounds

Diethyl Bromomalonate

Structure: Diethyl bromomalonate (C₇H₁₁BrO₄) is a brominated malonate ester with ethyl groups replacing the methyl esters in the target compound. Reactivity: It is widely used in nucleophilic substitution reactions. For example, describes its reaction with methylbenzylamine to synthesize diethyl 2-(benzyl(methyl)amino)propanedioate, highlighting its role in forming carbon-nitrogen bonds . Key Differences:

  • The absence of a bromomethyl group limits its ability to introduce secondary bromination sites.

Dimethyl 2-(Tridecafluorooctyl)propanedioate

Structure: This fluorinated analog (C₁₃H₁₀F₁₃O₄) features a long perfluorinated chain (-C₈F₁₃) attached to the propanedioate core . Applications: Fluorinated compounds are known for thermal stability and hydrophobicity, making them useful in coatings and surfactants. Key Differences:

  • The fluorinated chain drastically alters solubility and environmental persistence compared to brominated analogs.
  • Bromine substituents in dimethyl bromo(bromomethyl)propanedioate may confer higher reactivity in radical or substitution reactions compared to inert C-F bonds.

1,3-Dimethyl 2-(2-Bromo-4-nitrophenyl)propanedioate

Structure: This compound (C₁₁H₁₀BrNO₆) replaces the bromomethyl group with a 2-bromo-4-nitrophenyl aromatic ring, introducing electron-withdrawing nitro (-NO₂) and bromo groups . Reactivity: The nitro group enhances electrophilic character, directing reactions to specific positions on the aromatic ring. Key Differences:

  • Aromatic substitution patterns enable applications in pharmaceuticals or dyes, unlike aliphatic brominated propanedioates.
  • The nitro group may reduce stability under reducing conditions compared to purely aliphatic brominated derivatives.

Ethyl 2-Bromo-iso-butyrate

Structure : A simpler bromoester (C₆H₁₁BrO₂) with a branched alkyl chain .
Applications : Used as a building block in agrochemicals or fragrances.
Key Differences :

  • Lacks the propanedioate di-ester structure, limiting its utility in multi-step syntheses requiring dual reactive sites.
  • The branched chain may hinder crystallization compared to linear propanedioate derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Properties/Applications
This compound C₇H₈Br₂O₄ (inferred) -Br, -CH₂Br, methyl esters Bromination agent, synthetic intermediate
Diethyl bromomalonate C₇H₁₁BrO₄ -Br, ethyl esters Nucleophilic substitutions
Dimethyl 2-(tridecafluorooctyl)propanedioate C₁₃H₁₀F₁₃O₄ -C₈F₁₃, methyl esters Fluorinated surfactants
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate C₁₁H₁₀BrNO₆ Aromatic -Br/-NO₂, methyl esters Pharmaceuticals, dyes
Ethyl 2-Bromo-iso-butyrate C₆H₁₁BrO₂ -Br, branched alkyl ester Agrochemical intermediates

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